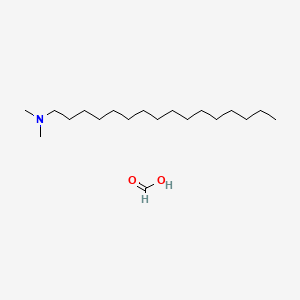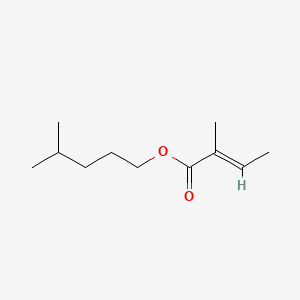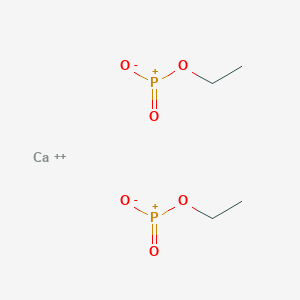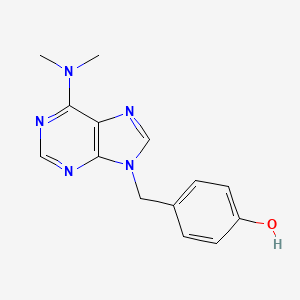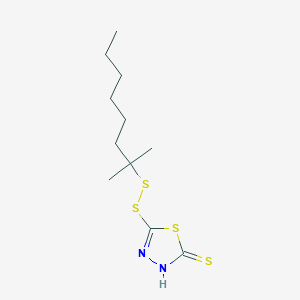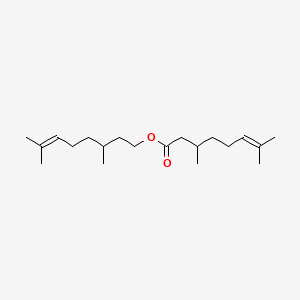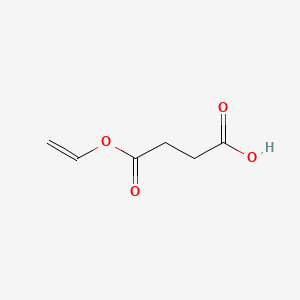
Vinyl hydrogen succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyl hydrogen succinate can be synthesized through the esterification of succinic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Vinyl hydrogen succinate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of succinic acid derivatives.
Reduction: Formation of butanediol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted succinate derivatives.
Aplicaciones Científicas De Investigación
Vinyl hydrogen succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of vinyl hydrogen succinate involves its interaction with various molecular targets and pathways. The vinyl group can undergo radical-mediated reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various chemical transformations, contributing to the compound’s reactivity and versatility. Additionally, the succinate moiety can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Vinyl hydrogen succinate can be compared with other similar compounds such as:
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol.
Vinyl sulfonate: Utilized in the synthesis of sulfonated polymers and as a reagent in organic synthesis.
Vinyl bromide: Employed in cross-coupling reactions and as a precursor for various vinyl derivatives.
Uniqueness: this compound is unique due to the presence of both vinyl and succinate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Propiedades
Número CAS |
44912-22-3 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
4-ethenoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h2H,1,3-4H2,(H,7,8) |
Clave InChI |
LYHBGVUSOICOJU-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


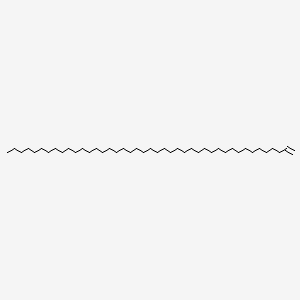
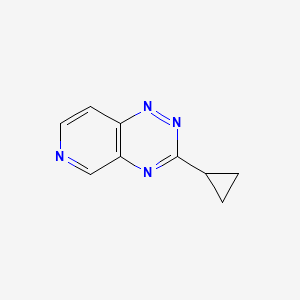

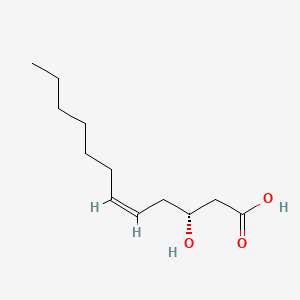
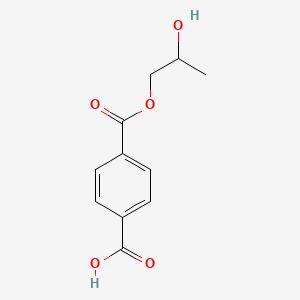
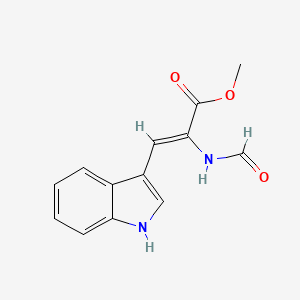
![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
